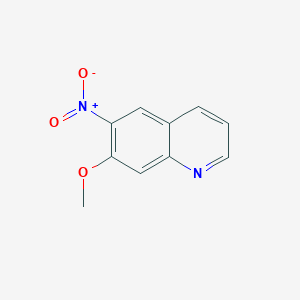

7-Methoxy-6-nitro-quinoline

Description

7-Methoxy-6-nitro-quinoline (hypothetical structure based on nomenclature) is a quinoline derivative with methoxy (-OCH₃) and nitro (-NO₂) substituents at positions 7 and 6, respectively. Quinoline derivatives are widely studied for their biological activities, including antimalarial, anticancer, and kinase-inhibitory effects, driven by substituent positioning and electronic effects .

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

7-methoxy-6-nitroquinoline |

InChI |

InChI=1S/C10H8N2O3/c1-15-10-6-8-7(3-2-4-11-8)5-9(10)12(13)14/h2-6H,1H3 |

InChI Key |

ISWMWYCPINAUDZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=CC=NC2=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. 6-Methoxy-3-nitroquinoline (CAS 159454-73-6)

- Structure : Methoxy at position 6, nitro at position 3.

- Molecular Formula : C₁₀H₈N₂O₃ (MW: 216.18).

- Synthesis: Not explicitly detailed, but nitro-substituted quinolines are often synthesized via electrophilic substitution or nucleophilic aromatic displacement .

- Properties: Limited commercial availability (discontinued in some batches), with purity ≥95% reported .

2.2. 7-Chloro-6-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione (CAS 61472-29-5)

- Structure : Additional 2-nitrophenyl and dione groups differentiate it from the target compound.

- Molecular Formula : C₁₆H₉ClN₂O₅ (MW: 344.71).

- Applications : Used in research for its complex substituent profile, though specific biological data are unavailable .

- Key Difference: The quinone moiety and chloro substituent introduce redox activity and electrophilicity, which are absent in 7-methoxy-6-nitro-quinoline.

2.3. 7-Methyl-8-nitroquinoline (CAS 7471-63-8)

- Structure : Methyl at position 7, nitro at position 7.

- Molecular Formula : C₁₀H₈N₂O₂ (MW: 188.18).

- Key Difference : The nitro group at position 8 may sterically hinder interactions with enzymatic targets compared to position 5.

2.4. 4-Chloro-6,7-dimethoxyquinoline

- Structure : Chloro at position 4, methoxy at positions 6 and 7.

- Molecular Formula: C₁₁H₁₀ClNO₂ (MW: 223.66).

- Synthesis : Prepared via phosphorylation of 6,7-dimethoxynaphthalen-1-ol with POCl₃, yielding 70% purity after chromatography .

- Crystallography: Near-planar quinoline ring with intramolecular C–H⋯Cl interactions stabilizing the structure .

- Key Difference : Dual methoxy groups enhance electron-donating effects, while the chloro substituent introduces electrophilic character absent in the target compound.

Structural and Functional Analysis

Table 1: Comparative Properties of this compound and Analogs

*Hypothetical data inferred from analogs.

3.1. Electronic Effects

- Nitro Group: The -NO₂ group is a strong electron-withdrawing substituent. Position 6 in the target compound may direct electrophilic attacks to adjacent positions, unlike position 3 in 6-methoxy-3-nitroquinoline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.